
Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This particular compound is notable for its complex structure, which includes a cyclohexyl group and two 1-phenylethyl groups attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of phenol with cyclohexyl and 1-phenylethyl groups. This process can be achieved through Friedel-Crafts alkylation, where phenol reacts with cyclohexyl chloride and 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in phenols can be oxidized to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert quinones back to phenols. Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions are common for phenols. The hydroxyl group activates the aromatic ring, making it more reactive towards electrophiles. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols.
Aplicaciones Científicas De Investigación
Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of high-performance materials, including resins and coatings.
Mecanismo De Acción
The mechanism of action of Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,4-bis(1-phenylethyl)-: Similar structure but lacks the cyclohexyl group.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)-: Contains different alkyl substituents on the phenol ring.
Uniqueness
Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
66345-13-9 |
|---|---|
Fórmula molecular |
C28H32O |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
4-cyclohexyl-2,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C28H32O/c1-20(22-12-6-3-7-13-22)26-18-25(24-16-10-5-11-17-24)19-27(28(26)29)21(2)23-14-8-4-9-15-23/h3-4,6-9,12-15,18-21,24,29H,5,10-11,16-17H2,1-2H3 |
Clave InChI |
CZGOJSQPEDJDBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


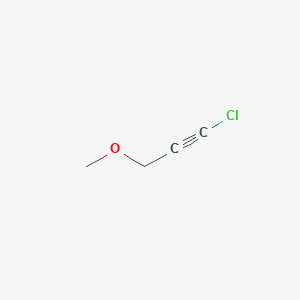


![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)

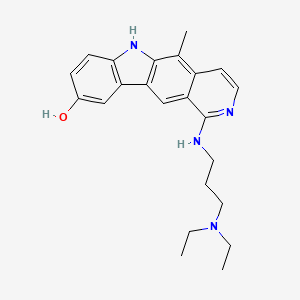
![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
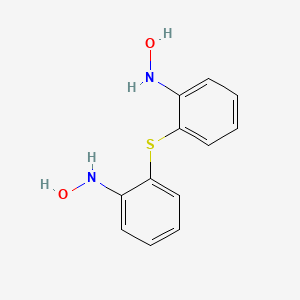
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
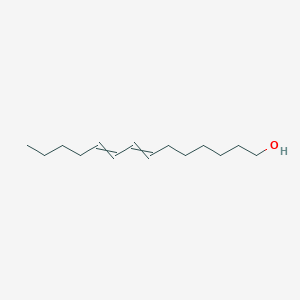
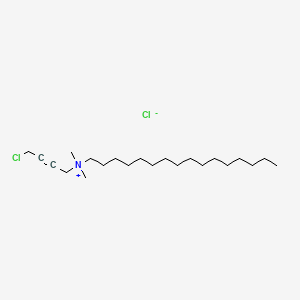
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)
